molecular formula C5H5BrN2 B1515311 3-Bromo-4-methylpyridazine CAS No. 1416373-61-9

3-Bromo-4-methylpyridazine

Cat. No.: B1515311
CAS No.: 1416373-61-9
M. Wt: 173.01 g/mol
InChI Key: JBMFDMSMPJLATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methylpyridazine is a useful research compound. Its molecular formula is C5H5BrN2 and its molecular weight is 173.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biological Activity

3-Bromo-4-methylpyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C5_5H5_5BrN2_2
Molecular Weight : 173.01 g/mol
IUPAC Name : this compound
CAS Number : 1416373-61-9

Synthesis

The synthesis of this compound typically involves the bromination of 4-methylpyridazine. Various synthetic routes have been explored, including multi-component reactions that enhance yield and purity. For example, one study optimized conditions using palladium-catalyzed reactions, achieving significant improvements in product yield and selectivity .

This compound exhibits biological activity primarily through its interaction with various enzymatic pathways. It has been identified as an inhibitor of p38α MAP kinase, which plays a crucial role in inflammatory responses. In vitro studies demonstrate that this compound significantly inhibits LPS-stimulated TNF-α release from human blood, showcasing its potential as an anti-inflammatory agent .

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study reported that this compound inhibited TNF-α release by over 110-fold compared to control compounds, indicating strong anti-inflammatory properties .
  • Antimicrobial Properties : Research has also indicated that derivatives of pyridazine compounds exhibit antimicrobial activity against various bacterial strains. The presence of the bromine atom may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against microbial cells .
  • Cytotoxicity Studies : In cell viability assays, this compound was evaluated for cytotoxic effects on cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy .

Data Table: Biological Activity Overview

Activity Type Effect Reference
Anti-inflammatory>110-fold inhibition of TNF-α
AntimicrobialEffective against bacterial strains
CytotoxicityDose-dependent decrease in viability

Properties

IUPAC Name

3-bromo-4-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMFDMSMPJLATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855662
Record name 3-Bromo-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416373-61-9
Record name 3-Bromo-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-methylpyridazine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-methylpyridazine
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-methylpyridazine
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-methylpyridazine
Reactant of Route 5
3-Bromo-4-methylpyridazine
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-methylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.